molecular formula C10H12F3N5 B11749904 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine

1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine

Cat. No.: B11749904
M. Wt: 259.23 g/mol
InChI Key: MZHHOWAGGXUFME-UHFFFAOYSA-N
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Description

1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and trifluoromethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is then further functionalized . The synthesis involves:

    Condensation: Sodium cyanoacetate is condensed with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C for 5 hours.

    Acylation: The resulting product undergoes acylation using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid-capturer.

    Cyclization: The acylated product is cyclized in a mixed solvent of methanol and water.

Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. The use of flow reactors for lithiation and subsequent functionalization with various electrophiles is a common approach . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized pyrazole derivatives, such as aldehydes, acids, boron pinacolates, lithium sulfinates, and sulfonyl chlorides .

Mechanism of Action

The mechanism of action of 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is unique due to its dual pyrazole structure and the presence of both methyl and trifluoromethyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12F3N5/c1-17-6-7(4-15-17)14-5-8-3-9(10(11,12)13)16-18(8)2/h3-4,6,14H,5H2,1-2H3

InChI Key

MZHHOWAGGXUFME-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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